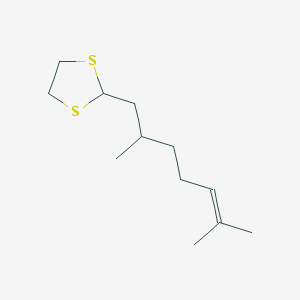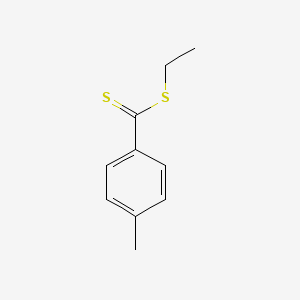![molecular formula C29H22N2O4 B14492756 1,1'-(Propane-2,2-diyl)bis[4-(4-isocyanatophenoxy)benzene] CAS No. 63057-63-6](/img/structure/B14492756.png)
1,1'-(Propane-2,2-diyl)bis[4-(4-isocyanatophenoxy)benzene]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-(Propane-2,2-diyl)bis[4-(4-isocyanatophenoxy)benzene] is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of isocyanate groups, which are highly reactive and play a crucial role in various chemical reactions. It is widely used in the synthesis of polymers, coatings, and adhesives due to its ability to form strong covalent bonds with other molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Propane-2,2-diyl)bis[4-(4-isocyanatophenoxy)benzene] typically involves the reaction of 1,1’-(Propane-2,2-diyl)bis[4-(4-aminophenoxy)benzene] with phosgene or other isocyanate precursors under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The temperature and pressure conditions are carefully monitored to ensure the complete conversion of the amine groups to isocyanate groups.
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large-scale reactors equipped with advanced monitoring and control systems. The process involves the continuous feeding of reactants and the removal of by-products to maintain optimal reaction conditions. The final product is purified using techniques such as distillation or crystallization to achieve the desired purity and quality.
化学反应分析
Types of Reactions
1,1’-(Propane-2,2-diyl)bis[4-(4-isocyanatophenoxy)benzene] undergoes various chemical reactions, including:
Addition Reactions: The isocyanate groups readily react with nucleophiles such as alcohols, amines, and water to form urethanes, ureas, and carbamic acids, respectively.
Substitution Reactions: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Polymerization Reactions: The compound can participate in polymerization reactions to form polyurethanes and other polymeric materials.
Common Reagents and Conditions
Alcohols and Amines: These nucleophiles react with the isocyanate groups to form urethanes and ureas, respectively. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Electrophiles: Electrophilic reagents such as nitric acid, sulfuric acid, and halogens are used in substitution reactions on the aromatic rings. These reactions often require acidic or basic catalysts and are conducted at moderate temperatures.
Major Products Formed
Urethanes and Ureas: Formed from the reaction of isocyanate groups with alcohols and amines.
Substituted Aromatic Compounds: Formed from electrophilic substitution reactions on the aromatic rings.
Polyurethanes: Formed from polymerization reactions involving the isocyanate groups.
科学研究应用
1,1’-(Propane-2,2-diyl)bis[4-(4-isocyanatophenoxy)benzene] has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the development of biocompatible materials and drug delivery systems.
Medicine: Utilized in the formulation of medical adhesives, coatings, and implants.
Industry: Applied in the production of high-performance coatings, adhesives, and sealants.
作用机制
The mechanism of action of 1,1’-(Propane-2,2-diyl)bis[4-(4-isocyanatophenoxy)benzene] primarily involves the reactivity of its isocyanate groups. These groups can form covalent bonds with nucleophiles, leading to the formation of stable products such as urethanes and ureas. The compound’s ability to undergo polymerization reactions also contributes to its effectiveness in forming strong and durable materials. The molecular targets and pathways involved in these reactions depend on the specific nucleophiles and reaction conditions used.
相似化合物的比较
1,1’-(Propane-2,2-diyl)bis[4-(4-isocyanatophenoxy)benzene] can be compared with other similar compounds, such as:
4,4’-(Propane-2,2-diyl)bis(cyanatobenzene): Similar in structure but contains cyanate groups instead of isocyanate groups.
1,1’-(Propane-2,2-diyl)bis[4-(4-aminophenoxy)benzene]: The precursor to the isocyanate compound, containing amine groups instead of isocyanate groups.
4,4’-(Propane-2,2-diyl)bis(2-aminophenol): Contains hydroxyl and amine groups, making it less reactive compared to the isocyanate compound.
The uniqueness of 1,1’-(Propane-2,2-diyl)bis[4-(4-isocyanatophenoxy)benzene] lies in its highly reactive isocyanate groups, which enable it to participate in a wide range of chemical reactions and applications.
属性
CAS 编号 |
63057-63-6 |
|---|---|
分子式 |
C29H22N2O4 |
分子量 |
462.5 g/mol |
IUPAC 名称 |
1-isocyanato-4-[4-[2-[4-(4-isocyanatophenoxy)phenyl]propan-2-yl]phenoxy]benzene |
InChI |
InChI=1S/C29H22N2O4/c1-29(2,21-3-11-25(12-4-21)34-27-15-7-23(8-16-27)30-19-32)22-5-13-26(14-6-22)35-28-17-9-24(10-18-28)31-20-33/h3-18H,1-2H3 |
InChI 键 |
YWMDVXGHNXBWRX-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C1=CC=C(C=C1)OC2=CC=C(C=C2)N=C=O)C3=CC=C(C=C3)OC4=CC=C(C=C4)N=C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


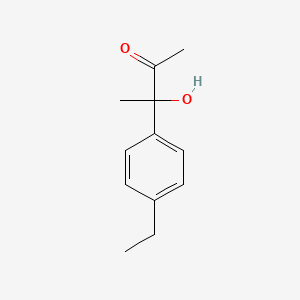

![N,N-Dimethyl-4-(2-methylpropyl)-4H-furo[3,2-B]indole-2-carboxamide](/img/structure/B14492688.png)

![6H-Cyclopenta[d]acenaphthylene](/img/structure/B14492697.png)
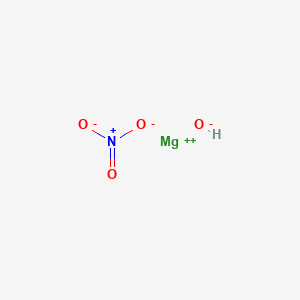
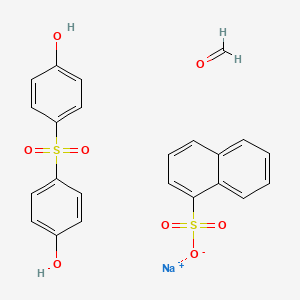

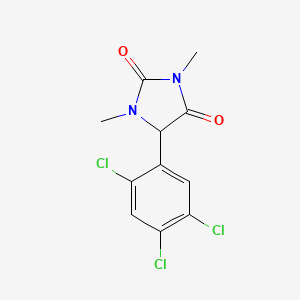
![6-Methyl-2-[(4-methylpyridin-2-yl)methanesulfinyl]-1H-benzimidazole](/img/structure/B14492721.png)
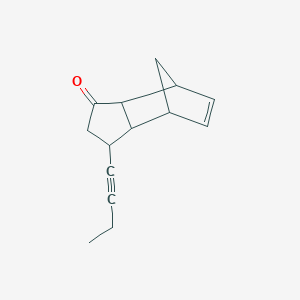
![Methyl [2-amino-3-nitro-5-(trifluoromethyl)phenyl]carbamate](/img/structure/B14492728.png)
